N-benzyl-2-(3-(4-(2-(butylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
The synthesis of 2-(4-{1-[(BENZYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-BUTYLACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of the Benzylcarbamoyl Group: The benzylcarbamoyl group is introduced via a nucleophilic substitution reaction using benzyl isocyanate.
Attachment of the Butylacetamide Group: The butylacetamide group is attached through an amidation reaction using butylamine and acetic anhydride.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(4-{1-[(BENZYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-BUTYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
2-(4-{1-[(BENZYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-BUTYLACETAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurodegenerative diseases.
Industry: The compound is utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-{1-[(BENZYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-BUTYLACETAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 2-(4-{1-[(BENZYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-BUTYLACETAMIDE include:
- N-(1-BENZYLCARBAMOYL-2-PHENYL-VINYL)-4-METHYL-BENZAMIDE
- N-(1-BENZYLCARBAMOYL-2-THIOPHEN-2-YL-VINYL)-4-METHYL-BENZAMIDE
- N-(1-CYCLOHEXYLCARBAMOYL-2-PHENYL-VINYL)-4-METHYL-BENZAMIDE
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C29H30N4O4 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-butylacetamide |
InChI |
InChI=1S/C29H30N4O4/c1-2-3-17-30-26(34)18-21-13-15-23(16-14-21)33-28(36)24-11-7-8-12-25(24)32(29(33)37)20-27(35)31-19-22-9-5-4-6-10-22/h4-16H,2-3,17-20H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
ODSAZUSSOJLWJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.